molecular formula C14H15ClN2 B13896151 2-[[(2-Chlorophenyl)methylamino]methyl]aniline

2-[[(2-Chlorophenyl)methylamino]methyl]aniline

Cat. No.: B13896151
M. Wt: 246.73 g/mol
InChI Key: ISQBDRJDLZPMCL-UHFFFAOYSA-N
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Description

2-[[(2-Chlorophenyl)methylamino]methyl]aniline is an organic compound that features a chlorinated phenyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Chlorophenyl)methylamino]methyl]aniline typically involves the reaction of 2-chlorobenzylamine with formaldehyde and aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of aniline attacks the electrophilic carbon of the formaldehyde, followed by the addition of 2-chlorobenzylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Chlorophenyl)methylamino]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[[(2-Chlorophenyl)methylamino]methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[[(2-Chlorophenyl)methylamino]methyl]aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one: Known for its use in medicinal chemistry.

    N-Methylaniline: An aniline derivative with similar structural features.

Uniqueness

2-[[(2-Chlorophenyl)methylamino]methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorinated phenyl group and the presence of both aniline and benzylamine moieties make it a versatile compound for various applications.

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

2-[[(2-chlorophenyl)methylamino]methyl]aniline

InChI

InChI=1S/C14H15ClN2/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10,16H2

InChI Key

ISQBDRJDLZPMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Cl)N

Origin of Product

United States

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